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Clinical Efficacy Data Summary

Study Population &
Design

Intervention
Key Efficacy
Findings

Biomarker Analysis (PTEN
Status)

| mCRPC (Phase Ib/II) Patients progressed on prior abiraterone [1] | Samotolisib + Enzalutamide vs.

Placebo + Enzalutamide [1] | Median rPFS: 10.2 mos (samotolisib arm) vs. 5.5 mos (placebo arm); HR not

reported, P = 0.03 [1] rPFS in AR-V7 negative: 13.2 mos (samotolisib arm) vs. 5.3 mos (placebo arm); P =

0.03 [1] | PTEN intact: rPFS benefit favored samotolisib+enzalutamide (data not fully quantified in

available excerpt) [1]. | | Pediatric Solid/CNS Tumors (Phase II) Tumors with PI3K/mTOR pathway

alterations [2] | Samotolisib (single agent) [2] | Objective Response Rate: 0% (0/17 patients) [2] 3-month

PFS: 12% (95% CI: 2%–31%) [2] | Not performed; all tumors had activating alterations in the PI3K/mTOR

pathway (e.g., PTEN, PIK3CA, TSC2) [2]. |

Detailed Experimental Protocols

The methodologies from the clinical trials providing the data above are detailed here for your reference.

NCI-COG Pediatric MATCH Trial (Arm D) [2]: This was a phase II, histology-agnostic basket trial.

Patients aged 1-21 years with relapsed/refractory solid or CNS tumors harboring predefined
molecular alterations in the PI3K/mTOR pathway (including PTEN, PIK3CA, TSC1/2) were eligible.
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Patients received samotolisib orally twice daily in 28-day cycles. The primary endpoint was objective

response rate, with progression-free survival as a key secondary endpoint. Tumor response was
assessed radiographically.

mCRPC Phase Ib/II Study [1]: This multi-part study enrolled men with mCRPC who had progressed
on prior abiraterone. Following a lead-in phase (Ib) to establish safety and pharmacokinetics of the

combination, patients were randomized (1:1) in the double-blind phase II portion to receive
enzalutamide (160 mg daily) plus either samotolisib (200 mg twice daily) or a placebo. The primary

endpoint was progression-free survival assessed by Prostate Cancer Clinical Trials Working Group
(PCWG2) criteria, which includes radiographic progression. Biomarker analysis for PTEN status (and

AR-V7) was performed as an exploratory endpoint.

Biological Context of PTEN and PI3K/mTOR Pathway

Understanding the role of PTEN is crucial for interpreting these clinical findings. The following diagram

illustrates the signaling pathway targeted by samotolisib and PTEN's central role.
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PTEN is a critical tumor suppressor that functions as a lipid phosphatase, converting PIP3 back to PIP2,

thereby antagonizing the oncogenic PI3K/AKT/mTOR signaling cascade [3] [4] [5]. Loss of PTEN leads to

accumulated PIP3 and constitutive activation of this pathway, driving cancer progression [5]. Samotolisib is
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an ATP-competitive inhibitor that targets both PI3K and mTOR (as well as DNA-PK), potentially offering

broader pathway suppression than agents targeting only one node [2] [1].

Interpretation of Available Evidence

The available data, while not a direct side-by-side comparison, suggests a hypothesis-generating trend:

Activity in PTEN-intant mCRPC: The combination of samotolisib and enzalutamide showed a
radiographic progression-free survival benefit in a cohort of patients with mCRPC, which appeared

enriched for those with PTEN-intact tumors [1]. This suggests that PTEN loss may not be a
prerequisite for response in this combination setting.

Lack of single-agent activity in pathway-altered tumors: In the Pediatric MATCH trial,
samotolisib failed to show objective responses in tumors with various PI3K/mTOR pathway

alterations (including PTEN loss) [2]. This indicates that single-agent PI3K/mTOR inhibition may be
insufficient for complex high-grade malignancies, regardless of the specific pathway alteration.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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